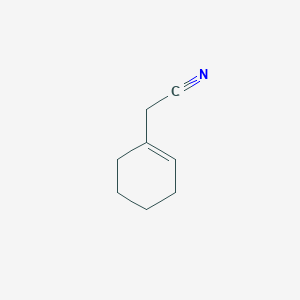

1-Cyclohexenylacetonitrile

説明

The exact mass of the compound 1-Cyclohexene-1-acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(cyclohexen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEXEQFKIPJKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064536 | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-71-9 | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-ene-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXENE-1-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7P4K7ULM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Importance As a Versatile Synthetic Intermediate

The strategic value of 1-cyclohexenylacetonitrile in organic synthesis is rooted in its versatility. The presence of two distinct reactive sites—the alkene and the nitrile—allows for selective transformations, enabling chemists to use it as a scaffold to build a diverse range of molecules.

A common synthesis route for this compound involves a two-step process starting from cyclohexanone (B45756) and cyanoacetic acid. google.com The initial step is a dehydration reaction, often catalyzed by ammonium (B1175870) acetate (B1210297), to form an intermediate cyclohexenyl cyanoacetic acid. google.com This intermediate is then subjected to a decarboxylation reaction, facilitated by catalysts like piperazine (B1678402) in an acetic acid solvent, to yield the final product. google.com

Once synthesized, this compound can undergo several key transformations:

Reduction and Hydrogenation: The compound can be selectively reduced. The nitrile group can be converted to a primary amine, yielding 1-cyclohexeneethylamine, which opens up pathways to amine-containing derivatives. Alternatively, the carbon-carbon double bond in the cyclohexene (B86901) ring can be saturated through catalytic hydrogenation. libretexts.orgyoutube.com This reaction is typically carried out using finely divided metal catalysts such as platinum (e.g., Adams' catalyst), palladium on carbon (Pd/C), or Raney nickel. libretexts.org The process involves the adsorption of the alkene and hydrogen onto the catalyst's surface, lowering the activation energy and facilitating the addition of hydrogen atoms across the double bond to form cyclohexylacetonitrile. libretexts.orgyoutube.com

Hydrolysis: The nitrile functional group can be hydrolyzed under acidic conditions to produce 1-cyclohexenylacetic acid. google.com This transformation is significant as it converts the nitrile into a carboxylic acid, a functional group that is central to many other synthetic operations, including esterification and amidation.

Alkylation: Advanced synthetic methods, such as deconjugative α-alkylation, can be applied to introduce substituents at the carbon atom adjacent to the nitrile group. nih.gov This allows for the construction of more complex carbon skeletons, demonstrating the compound's utility in sophisticated bond-forming strategies. nih.gov

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, it is used as a reagent in the cost-effective synthesis of 5-substituted 1H-tetrazoles through a reaction with sodium azide. chemicalbook.com

| Transformation | Reagents/Conditions | Product | Significance |

| Catalytic Hydrogenation | H₂, Pt/Pd/Ni catalyst | Cyclohexylacetonitrile | Saturation of the cyclic ring |

| Hydrolysis | Acid (e.g., H₂SO₄), Heat | 1-Cyclohexenylacetic acid | Conversion of nitrile to carboxylic acid google.com |

| Reduction (Nitrile) | Reducing agents | 1-Cyclohexeneethylamine | Formation of a primary amine |

| Tetrazole Synthesis | Sodium Azide (NaN₃) | 5-(Cyclohexen-1-ylmethyl)-1H-tetrazole | Creation of a heterocyclic ring system chemicalbook.com |

Relevance in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and other high-value products. 1-Cyclohexenylacetonitrile serves as an important fine chemical intermediate, providing a crucial link in the supply chain for these specialized materials. google.com

Its utility is particularly noted in the preparation of biologically active compounds. The structural framework of this compound is a component of various target molecules in medicinal and agricultural chemistry. For example, it is a precursor in the synthesis of certain herbicides and pharmaceuticals. google.com A Chinese patent highlights its role in reacting with aldehydes, such as benzaldehyde, to prepare UV light absorbers and sunscreening agents. google.com This application leverages the reactivity of the active methylene (B1212753) group adjacent to the nitrile. Furthermore, derivatives like 4-tert-butyl-1-cyclohexene-1-acetonitrile, synthesized from 4-tert-butylcyclohexanone, are also used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Contribution to Advanced Organic Transformations

Established Synthetic Routes for this compound

The synthesis of this compound is well-documented, with the Knoevenagel condensation serving as a foundational reaction. wikipedia.org This process involves the reaction of a ketone, in this case, cyclohexanone (B45756), with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, typically in the presence of a basic catalyst. wikipedia.org A prevalent and effective method for synthesizing this compound is the two-step dehydration-decarboxylation approach. orgsyn.org

Two-Step Dehydration-Decarboxylation Approach

This synthetic strategy involves two distinct stages: the initial condensation of the reactants to form an intermediate, followed by the removal of a carboxyl group to yield the final product. google.com This method allows for greater control over the reaction, particularly the often vigorous decarboxylation step. google.com

The first step is a dehydration reaction where cyclohexanone and cyanoacetic acid condense to form the intermediate, cyclohexenyl cyanoacetic acid. google.com This reaction is a classic example of Knoevenagel condensation, where a new carbon-carbon double bond is formed through the elimination of a water molecule. orgsyn.orgresearchgate.net

The condensation is typically catalyzed by weak bases. wikipedia.org Ammonium (B1175870) acetate (B1210297) is a commonly employed catalyst for this purpose. orgsyn.orggoogle.com The reaction is often carried out in a non-polar solvent like n-hexane or benzene, which facilitates the removal of water via azeotropic distillation using a Dean-Stark apparatus. orgsyn.orggoogle.com

The reaction mechanism begins with the nucleophilic attack of the cyanoacetic acid on the carbonyl carbon of cyclohexanone. This is followed by the elimination of water to generate the α,β-unsaturated intermediate, cyclohexenyl cyanoacetic acid. Optimized reaction conditions are crucial for achieving high yields.

| Parameter | Value/Range | Source(s) |

| Reactants | Cyclohexanone, Cyanoacetic Acid | orgsyn.orggoogle.com |

| Catalyst | Ammonium Acetate | orgsyn.orggoogle.com |

| Solvent | n-Hexane, Benzene | orgsyn.orggoogle.com |

| Molar Ratio (Cyclohexanone:Cyanoacetic Acid) | 1:1 to 1.1:1 | orgsyn.org |

| Catalyst Loading (Ammonium Acetate) | ~0.04 mole per mole of cyanoacetic acid | orgsyn.org |

| Temperature | 100 - 150 °C | google.comgoogle.com |

| Reaction Time | 1 - 3 hours | google.com |

This table presents typical conditions for the condensation step.

Following the formation of cyclohexenyl cyanoacetic acid, the second step is decarboxylation, where the carboxylic acid group is removed as carbon dioxide (CO₂) to yield this compound. orgsyn.org This step is typically achieved by heating the intermediate. orgsyn.org

While decarboxylation can occur simply with heat, the reaction can be difficult to control. google.com To manage the reaction rate and improve yield and safety, specific catalysts and solvents are employed. Research has shown that using a combination of piperazine (B1678402) as a catalyst in an acetic acid solvent is effective. google.com Another approach involves using a mixture of ammonium acetate and pyridine (B92270) as the catalyst in the presence of acetic acid. google.com The use of pyridine as a solvent, sometimes with piperidine (B6355638), is also a known modification for Knoevenagel condensations that are followed by decarboxylation. wikipedia.orggoogle.com

| Catalyst System | Solvent | Temperature | Reaction Time | Source(s) |

| Piperazine | Acetic Acid | 180 - 200 °C | 2 - 4 hours | google.com |

| Ammonium Acetate and Pyridine | Acetic Acid | Not specified | Not specified | google.com |

| Heat (no additional catalyst) | None (neat) | 165 - 175 °C (under vacuum) | Rapid | orgsyn.org |

This table summarizes different catalytic systems for the decarboxylation step.

A significant challenge in the synthesis of this compound, especially on an industrial scale, is the vigorous and rapid evolution of carbon dioxide during the decarboxylation of the cyclohexenyl cyanoacetic acid intermediate. google.com This rapid gas generation can cause dangerous pressure buildups in reaction vessels. google.com

To mitigate this, a two-step approach is often favored over a one-pot synthesis. google.comgoogle.com Furthermore, the introduction of specific catalysts and solvents plays a crucial role in moderating the reaction. The use of piperazine has been shown to significantly reduce the escape velocity of carbon dioxide, leading to a more stable and safer reaction. google.com Similarly, adding acetic acid to the reaction mixture, in conjunction with catalysts like a mixture of ammonium acetate and pyridine, helps to control the release of CO₂, ensuring the reaction proceeds smoothly and preventing the violent "punching material" phenomenon. google.comgoogle.com This controlled process not only enhances safety but also contributes to higher conversion rates and product yields. google.com

Decarboxylation of Cyclohexenyl Cyanoacetic Acid Intermediate

Alternative Condensation Reactions

Condensation reactions form a cornerstone of the synthetic approaches to this compound, utilizing cyclohexanone as a common starting material.

One of the classical methods involves the condensation of cyclohexanone with ethyl cyanoacetate. This reaction, often catalyzed by a base such as sodium ethoxide, proceeds to form ethyl cyclohexylidenecyanoacetate, which can then be further transformed to yield this compound. orgsyn.org The use of ammonium acetate as a catalyst has also been reported for the condensation of ketones with ethyl cyanoacetate. orgsyn.org

A direct and efficient route involves the condensation of cyclohexanone with acetonitrile (B52724). This reaction can be effectively promoted by potassium hydroxide (B78521), where acetonitrile is deprotonated to form a carbanion that subsequently adds to the carbonyl group of cyclohexanone. orgsyn.org The resulting intermediate is then dehydrated to yield this compound. orgsyn.org Synergistic activation, for instance, through the use of CaC₂/CsF, can significantly enhance the efficiency of this cyclization. Optimal conditions for this synergistic system include a reaction time of 6–8 hours at a temperature of 80–100°C, with a CsF loading of 10–15 mol%.

Dehydration of 1-Cyclohexenylacetamide

Another established synthetic route is the dehydration of 1-cyclohexenylacetamide. orgsyn.org This method involves the removal of a water molecule from the amide to form the corresponding nitrile.

Decarboxylation of Cyclohexylidenecyanoacetic Acid

The decarboxylation of cyclohexylidenecyanoacetic acid is a widely used and high-yielding method for preparing this compound. orgsyn.org This precursor is typically synthesized through the condensation of cyclohexanone and cyanoacetic acid, with catalysts such as piperidine, ammonium acetate, or basic ion-exchange resins. orgsyn.org The subsequent decarboxylation is achieved by heating the acid, often under reduced pressure, leading to the formation of this compound with yields reported to be between 76% and 91%. orgsyn.orggoogle.com A two-step process has been described where cyclohexanone and cyanoacetic acid first undergo a dehydration reaction in n-hexane with ammonium acetate as a catalyst at 125-145°C. google.com The resulting cyclohexenyl cyanoacetic acid is then decarboxylated in an acetic acid solvent with piperazine at 180-200°C. google.com

| Parameter | Value | Reference |

| Yield | 76-91% | |

| Boiling Point | 74–75°C at 4 mm Hg | orgsyn.org |

| Refractive Index (n²⁵D) | 1.4769 | orgsyn.org |

Table 1: Reaction Parameters for the Decarboxylation of Cyclohexylidenecyanoacetic Acid

Epoxide Deoxygenation Methods

An alternative synthetic approach involves the deoxygenation of 7-oxabicyclo[4.1.0]heptane-1-acetonitrile. This reaction can be carried out using a SnCl₂/NaI system in ethanol, which proceeds through the opening of the epoxide ring followed by an elimination step to form this compound. chemicalbook.com This method is notable for its mild reaction conditions and high yields, typically between 85-96%. chemicalbook.com

| Reagents | Solvent | Conditions | Yield | Reference |

| SnCl₂/NaI | Ethanol | Reflux, 2-10 min | 85-96% | chemicalbook.com |

Table 2: Epoxide Deoxygenation for the Synthesis of this compound

Novel Synthetic Approaches and Innovations

Research continues to explore more efficient, environmentally friendly, and selective methods for the synthesis of this compound and related compounds. Innovations often focus on the development of novel catalytic systems. For instance, the use of solid acid catalysts, such as perfluorosulfonic acid resin, has shown high selectivity in the self-condensation of cyclohexanone, a key starting material. nih.gov While this specific research focuses on the formation of cyclohexanone dimers, the principles of using advanced catalysts to control reaction pathways are applicable to the synthesis of this compound. nih.gov The development of synergistic catalytic systems, such as the combined use of a weak Brønsted acid and a weak Lewis acid to activate C-H bonds, also represents a promising area for future synthetic innovations. nih.gov

Electrocatalytic Conversion of Amine Precursors

The electrochemical synthesis of nitriles from amines presents a green and efficient alternative to traditional chemical oxidation methods. This approach allows for the conversion of primary amines to valuable nitrile compounds under ambient conditions, often coupled with the production of hydrogen gas at the cathode.

Electrochemical Amine Oxidation Reaction (AOR) from Cyclohexenylethylamine

The electrochemical oxidation of primary amines, such as cyclohexenylethylamine, to form this compound, is a promising route for the synthesis of this important chemical intermediate. nih.gov This process typically involves the use of a catalyst to facilitate the dehydrogenation of the amine. The reaction is believed to proceed through a series of steps involving the transfer of electrons and protons from the amine to the catalyst surface. nih.govmdpi.com

Catalyst Development for Electrochemical Synthesis (e.g., NiO/NC, CoSe2/Ni-SV SBs)

The efficiency and selectivity of the electrochemical amine oxidation reaction are highly dependent on the catalyst used. Significant research has been dedicated to developing advanced catalyst materials to improve the performance of this process.

One notable example is the use of nitrogen-doped carbon-supported NiO nanoparticles (NiO/NC). These catalysts have demonstrated high selectivity (approximately 99%) and complete conversion in the electrochemical oxidation of amines, with a low onset potential of 1.32 V vs. the reversible hydrogen electrode (RHE). nih.gov The enhanced catalytic activity is attributed to the presence of positive electronic nickel active sites. nih.gov

Another innovative catalyst system involves cobalt diselenide subnanometer belts with selenium vacancies and nickel substitutions (CoSe2/Ni-SV SBs). These catalysts have shown exceptional performance in the electrosynthesis of nitriles from various amines, including the conversion of cyclohexanemethylamine. The CoSe2/Ni-SV SBs exhibit a very low onset potential of 1.3 V and achieve a high Faradaic efficiency of up to ~98.5% for the desired nitrile product. The improved performance is linked to optimized adsorption of the amine and accelerated dehydrogenation kinetics. Theoretical studies suggest that selenium vacancies act as Lewis acid sites that enhance the adsorption of the nitrogen atom, while nickel substitution improves the thermodynamics of the dehydrogenation steps.

| Catalyst | Substrate | Onset Potential (V vs. RHE) | Faradaic Efficiency (%) | Key Features |

| NiO/NC | Amines | 1.32 | ~99 | Positive electronic nickel active sites |

| CoSe2/Ni-SV SBs | Butylamine, Cyclohexanemethylamine, etc. | 1.3 | up to ~98.5 | Se vacancies and Ni substitutions optimize adsorption and dehydrogenation |

Photostimulated Radical Nucleophilic Substitution (SRN1) Reactions

Photostimulated SRN1 reactions offer a distinct pathway for the formation of carbon-carbon bonds. This type of reaction involves a radical-nucleophilic substitution mechanism that is initiated by light. wikipedia.org In the context of this compound, this could involve the reaction of a suitable cyclohexenyl-based radical with a cyanide nucleophile.

The general mechanism of an SRN1 reaction begins with the formation of a radical anion from an organic halide upon accepting an electron from a photochemically generated initiator. wikipedia.org This radical anion then fragments to produce an aryl or vinyl radical and a halide ion. The resulting radical can then react with a nucleophile, such as the cyanide ion, to form a new radical anion. This new radical anion can then transfer an electron to another molecule of the starting organic halide, propagating a chain reaction. wikipedia.org

Reaction Mechanisms and Kinetic Studies

Understanding the underlying mechanisms and kinetics of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Mechanistic Pathways of Dehydration and Decarboxylation

The formation of nitriles can often be achieved through dehydration or decarboxylation reactions. libretexts.orgorganic-chemistry.org

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). libretexts.orgchemistrysteps.com The mechanism involves the removal of a water molecule from the primary amide group. libretexts.org

Decarboxylation: Certain synthetic strategies for nitriles involve the decarboxylation of carboxylic acids. organic-chemistry.org For instance, a copper-catalyzed synthesis of chiral propargylic cyanides has been developed based on the direct decarboxylation of propargylic carboxylic acids. organic-chemistry.org

Nucleophilic Substitution and Elimination Stages

Nucleophilic substitution and elimination are fundamental reaction types in organic synthesis that can be involved in the preparation of this compound. youtube.comresearchgate.net

Nucleophilic Substitution: The synthesis of nitriles can be achieved via nucleophilic substitution reactions, where a cyanide ion (CN⁻) acts as the nucleophile and displaces a leaving group from a suitable substrate. chemistrysteps.comhighfine.com For example, an alkyl halide can react with sodium or potassium cyanide in an SN2 reaction to produce a nitrile. libretexts.org The choice of solvent is critical, as the presence of water can lead to the formation of alcohols as a side product. libretexts.org

Elimination: Elimination reactions can also play a role, particularly in the formation of the cyclohexenyl ring. These reactions involve the removal of two substituents from a molecule to form a double bond. In the context of synthesizing this compound, an elimination step could be used to introduce the unsaturation in the cyclohexyl ring. Some reaction products from nucleophilic additions may undergo spontaneous elimination to yield α,β-unsaturated nitriles. richmond.edu

| Reaction Type | Key Reactants | Key Reagents/Conditions | Product |

| Dehydration | Primary Amide | P₂O₅, SOCl₂, POCl₃ | Nitrile |

| Decarboxylation | Carboxylic Acid | Copper catalyst | Nitrile |

| Nucleophilic Substitution (SN2) | Alkyl Halide | NaCN or KCN in ethanol | Nitrile |

| Elimination | Substrate with a leaving group | Base | Alkene (unsaturated ring) |

Transition State Analysis in Decarboxylation

The synthesis of this compound often proceeds through the decarboxylation of its precursor, cyclohexenyl cyanoacetic acid. This crucial step is typically achieved through thermal means, often facilitated by a catalyst. The reaction involves heating the intermediate in a suitable solvent. google.com

A key aspect of this transformation is the management of carbon dioxide evolution. The use of catalysts such as piperazine has been shown to moderate the release of CO2, thereby preventing dangerous pressure build-up and ensuring a stable and safe reaction. google.com The reaction is typically conducted at elevated temperatures, in the range of 180–200°C, over a period of 2 to 4 hours. google.com While detailed computational transition state analyses for this specific decarboxylation are not extensively published, the reaction conditions suggest a mechanism where the catalyst likely facilitates the formation of a transient intermediate that lowers the activation energy for the elimination of carbon dioxide. The process can be considered a variation of the Knoevenagel condensation followed by a decarboxylation step. google.com

Kinetics of Hydrogenation Reactions

The hydrogenation of this compound, an α,β-unsaturated nitrile, is a significant transformation that can lead to either the saturation of the carbon-carbon double bond to yield cyclohexylacetonitrile or the reduction of the nitrile group to form 2-(1-cyclohexenyl)ethanamine, or both. The kinetics of such hydrogenations are influenced by several factors including the catalyst, solvent, temperature, and hydrogen pressure.

Studies on the hydrogenation of similar α,β-unsaturated nitriles have shown that catalysts like palladium on carbon (Pd/C) can selectively reduce the C=C bond. researchgate.net The kinetics of ketone hydrogenation over Raney nickel, a related transformation, have been described by a Langmuir-Hinshelwood model, with the reaction rate showing a first-order dependence on hydrogen pressure. exlibrisgroup.com The hydrogenation of benzonitrile (B105546) to benzylamine (B48309) over Raney nickel was also found to be first order with respect to both hydrogen partial pressure and benzonitrile concentration. researchgate.net These findings suggest that the kinetics of this compound hydrogenation would likely follow similar rate laws, with the specific rate constants being dependent on the chosen catalytic system and reaction conditions.

| Catalyst | Substrate | Key Kinetic Findings |

| Raney Nickel | Ketones | Follows Langmuir-Hinshelwood model; first-order in hydrogen pressure. exlibrisgroup.com |

| Raney Nickel | Benzonitrile | First order in hydrogen partial pressure and substrate concentration. researchgate.net |

| Pd/C | α,β-unsaturated nitriles | Enables selective hydrogenation of the C=C bond. researchgate.net |

Elucidation of Reaction Mechanisms through Kinetic Profiling and Isotopic Labeling

The elucidation of reaction mechanisms for the synthesis and transformation of this compound can be achieved through detailed kinetic profiling and isotopic labeling studies. Kinetic profiling involves monitoring the concentration of reactants, intermediates, and products over time to understand the reaction order and rate-determining steps. For instance, in catalytic hydrogenations, kinetic data can help differentiate between various proposed mechanisms, such as the Horiuti-Polanyi mechanism.

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a reaction. scripps.edu For example, using deuterium-labeled hydrogen (D2) in the hydrogenation of this compound can reveal the stereochemistry of the hydrogen addition to the double bond and the nitrile group. Similarly, labeling the cyano group with ¹³C or ¹⁵N can provide insights into the mechanism of nitrile reduction and potential side reactions. nih.govresearchgate.net While specific isotopic labeling studies on this compound are not extensively documented in readily available literature, the principles are widely applied in organic chemistry to unravel complex reaction pathways. scripps.edunih.govresearchgate.net

Catalytic Aspects in this compound Synthesis and Transformations

Catalysis is central to the efficient synthesis and selective transformation of this compound. A variety of catalysts, ranging from simple acids and bases to complex metal-based and chiral systems, are employed to control the reaction pathways and product outcomes.

Role of Acid and Base Catalysts (e.g., Ammonium Acetate, Piperazine, Pyridine, Basic Ion-Exchange Resins)

The synthesis of this compound is often accomplished via a Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation. This sequence is typically catalyzed by weak bases. dcu.ie

Ammonium acetate is a commonly used catalyst for the initial condensation step, often carried out in a solvent like n-hexane at temperatures between 125 and 145°C. google.com It facilitates the formation of cyclohexenyl cyanoacetic acid. google.com The use of ammonium acetate on a solid support like basic alumina has also been reported for Knoevenagel condensations, sometimes under microwave irradiation to accelerate the reaction. researchgate.net

Piperazine and pyridine are effective catalysts for the subsequent decarboxylation step. Piperazine, in particular, is noted for its ability to control the rate of carbon dioxide evolution, enhancing the safety of the process. google.com Pyridine, often used in larger quantities as a solvent, also promotes decarboxylation. google.com

Basic ion-exchange resins offer a heterogeneous catalytic option for the Knoevenagel condensation. These solid-supported catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. youtube.comyoutube.com

| Catalyst | Role in Synthesis | Typical Conditions |

| Ammonium Acetate | Knoevenagel condensation of cyclohexanone and cyanoacetic acid. google.com | 125-145°C in n-hexane. google.com |

| Piperazine | Catalyzes decarboxylation of cyclohexenyl cyanoacetic acid. google.com | 180-200°C in acetic acid. google.com |

| Pyridine | Catalyzes decarboxylation, can also act as a solvent. google.com | Elevated temperatures. google.com |

| Basic Ion-Exchange Resins | Heterogeneous catalyst for Knoevenagel condensation. | Varies depending on the specific resin and reactants. |

Metal-Based Catalysts in Reduction and Derivatization (e.g., Skeletal Nickel, Pd/C, Raney Nickel, Chromium-Doped CoB-NiB Alloys)

The reduction of this compound is a key transformation, and various metal-based catalysts are employed to achieve high selectivity and efficiency. The primary products of interest are cyclohexylacetonitrile (from C=C bond reduction) and 2-(cyclohexyl)ethanamine (from both C=C and C≡N bond reduction).

Skeletal Nickel (Raney Nickel) is a widely used catalyst for the hydrogenation of nitriles to primary amines. wikipedia.orgmasterorganicchemistry.com It is effective for the complete reduction of this compound to 2-(cyclohexyl)ethanamine under hydrogen pressure. arkat-usa.org The activity and selectivity of Raney nickel can be influenced by reaction conditions such as temperature, pressure, and the presence of additives. researchgate.net

Palladium on Carbon (Pd/C) is another versatile hydrogenation catalyst. It can be used for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated nitriles, leaving the nitrile group intact. researchgate.netdiva-portal.org By modifying the catalyst with additives, such as in the Pd/C(en) system, the selectivity can be further controlled to prevent the reduction of the nitrile group. nih.gov Catalytic transfer hydrogenation using Pd/C and a hydrogen donor like ammonium formate (B1220265) also provides a mild method for nitrile reduction. rsc.org

Chromium-Doped CoB-NiB Alloys : While specific data on chromium-doped CoB-NiB alloys for this exact compound is limited, related nickel boride catalysts, formed in situ from nickel(II) chloride and sodium borohydride, are known to be effective for the reduction of nitriles to N-Boc protected amines. organic-chemistry.orgresearchgate.net These catalysts offer a milder and more environmentally benign alternative to some traditional reducing agents. organic-chemistry.org

| Catalyst | Primary Transformation | Key Features |

| Skeletal Nickel (Raney Nickel) | Reduction of both C=C and C≡N bonds to yield primary amines. wikipedia.orgarkat-usa.org | High activity for nitrile hydrogenation. researchgate.netmasterorganicchemistry.com |

| Pd/C | Selective hydrogenation of the C=C bond or complete reduction. researchgate.netdiva-portal.orgnih.gov | Selectivity can be tuned by reaction conditions and additives. nih.gov |

| Nickel Boride (related to CoB-NiB) | Reduction of nitriles to amines. organic-chemistry.orgresearchgate.net | Milder, environmentally benign conditions. organic-chemistry.org |

Chiral Catalysis for Stereoselective Transformations (e.g., Osmium-Catalyzed Asymmetric Dihydroxylation)

The carbon-carbon double bond in this compound presents an opportunity for stereoselective transformations to introduce chirality into the molecule. One of the most powerful methods for this is the osmium-catalyzed asymmetric dihydroxylation (AD).

Homogeneous vs. Heterogeneous Catalysis

Catalysis is a cornerstone of chemical synthesis, enabling efficient and selective transformations. In the context of this compound synthesis and its subsequent reactions, both homogeneous and heterogeneous catalysis play pivotal roles, each with distinct advantages and disadvantages. rsc.org A homogeneous catalyst exists in the same phase as the reactants, whereas a heterogeneous catalyst is in a different phase. libretexts.orgyoutube.com

Homogeneous catalysts are molecularly dispersed within the reaction medium, which often leads to high activity and selectivity under mild reaction conditions. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which complicates purification and prevents easy catalyst recycling. rsc.org In contrast, heterogeneous catalysts, typically solids, are easily separated from a liquid or gas phase reaction mixture by simple physical processes like filtration. researchgate.net This facilitates catalyst reuse and the development of continuous flow processes, aligning with the principles of green chemistry by minimizing waste. rsc.org The trade-off can be lower activity or selectivity compared to their homogeneous counterparts. rsc.org

The choice between these catalytic systems is critical in the industrial production of this compound and its derivatives, balancing reaction efficiency with process sustainability and cost.

Catalysis in the Synthesis of this compound

The primary synthesis of this compound involves the Knoevenagel condensation of cyclohexanone with an active methylene compound, such as cyanoacetic acid or acetonitrile, followed by subsequent reaction steps. researchgate.netgoogle.com This process can be effectively catalyzed by both homogeneous and heterogeneous systems.

Homogeneous Catalysis: Traditional synthesis methods often employ homogeneous catalysts. researchgate.net A patented two-step process uses ammonium acetate in n-hexane for the initial dehydration reaction, followed by decarboxylation in an acetic acid solvent using piperazine as the catalyst. google.com In this system, the catalysts are dissolved in the reaction medium. google.com Piperazine is noted to moderate the release of carbon dioxide during decarboxylation, enhancing reaction stability and safety. google.com Another approach involves the direct condensation of cyclohexanone with acetonitrile using potassium hydroxide as a basic catalyst dissolved in excess acetonitrile. orgsyn.org While effective, these methods necessitate complex workup procedures to remove the catalyst.

Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, significant research has focused on developing solid, reusable catalysts for the Knoevenagel condensation. researchgate.net These heterogeneous catalysts include materials such as zeolites, mesoporous silica, and metal oxides, which possess basic sites on their surfaces that can catalyze the reaction. researchgate.netrsc.org The primary advantage is the ease of catalyst recovery and recycling, which is crucial for sustainable chemical production. researchgate.net While specific examples for the direct synthesis of this compound are part of broader research into Knoevenagel condensations, the use of solid basic catalysts represents a key area of development. rsc.org

Table 1: Comparison of Catalytic Systems in the Synthesis of this compound This is an interactive table. You can sort and filter the data.

| Catalyst Type | Catalyst Example | Reactants | Key Features | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|---|

| Homogeneous | Piperazine | Cyclohexenyl cyanoacetic acid | Used in decarboxylation step; soluble in acetic acid solvent. | Moderates CO2 release, enhances safety and stability. | Difficult to separate from product; requires neutralization/extraction. | google.com |

| Homogeneous | Potassium Hydroxide | Cyclohexanone, Acetonitrile | Direct condensation of ketone with nitrile. | Simple reagents. | Isomer control can be challenging; catalyst removal is necessary. | orgsyn.org |

| Heterogeneous | Basic Zeolites, Metal Oxides | Cyclohexanone, Cyanoacetic Acid | Solid catalyst with basic active sites. | Easy separation and recycling; environmentally friendly. | May have lower activity/selectivity than homogeneous counterparts. | researchgate.netrsc.org |

Catalysis in Chemical Transformations of this compound

A significant chemical transformation of this compound is its reduction to 1-cyclohexene ethylamine (B1201723), a valuable intermediate. google.com This reaction is typically achieved through catalytic hydrogenation.

Heterogeneous Catalysis: The catalytic hydrogenation of the nitrile group in this compound is predominantly carried out using heterogeneous catalysts. google.com Finely divided metals such as platinum, palladium, and nickel are common hydrogenation catalysts that provide a surface for the reaction to occur. libretexts.org A specific patented method for producing 1-cyclohexene ethylamine employs solid metal catalysts like hafnium, vanadium, or niobium. google.com The reaction mechanism involves the adsorption of the nitrile and hydrogen gas onto the catalyst's surface, where the addition of hydrogen atoms across the nitrile bond takes place. libretexts.orgyoutube.com This method benefits from high safety, low processing cost, and straightforward catalyst removal. google.com

Homogeneous Catalysis: While less common for this specific transformation, homogeneous catalysts are widely used for the hydrogenation of other unsaturated compounds, such as alkenes. youtube.com Catalysts like Wilkinson's catalyst (a rhodium-based complex) are known for their high selectivity under mild conditions, which is crucial in the synthesis of fine chemicals and pharmaceuticals. youtube.comiitm.ac.in Although specific research detailing a homogeneous catalyst for the reduction of this compound is not prominent, the principles suggest that such a system could offer high selectivity, potentially reducing the double bond and the nitrile group with controlled preference, a task that can be challenging for heterogeneous systems. youtube.com The major hurdle remains the cost of precious metal catalysts and their recovery from the product stream. iitm.ac.in

Table 2: Comparison of Catalytic Systems for the Hydrogenation of this compound This is an interactive table. You can sort and filter the data.

| Catalyst Type | Catalyst Example | Product | Key Features | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|---|

| Heterogeneous | Hafnium, Vanadium, Niobium | 1-Cyclohexene ethylamine | Solid metal catalyst. | Simple steps, easy to operate, high safety, low cost. | High temperatures and pressures may be required. | google.com |

| Heterogeneous | Platinum, Palladium, Nickel | (Typically) Cyclohexaneacetonitrile / Cyclohexylethylamine | Finely divided solid metals. | Widely used, effective for various reductions. | Can sometimes lead to over-reduction of other functional groups. | libretexts.org |

| Homogeneous | Rhodium-phosphine complexes (e.g., Wilkinson's catalyst) | 1-Cyclohexene ethylamine (projected) | Soluble transition metal complex. | High selectivity under mild conditions. | High cost of catalyst, difficult to recover and recycle. | youtube.comiitm.ac.in |

Derivatization Chemistry and Synthetic Utility of this compound

This compound, a versatile chemical intermediate, is characterized by its unsaturated cyclic structure and a nitrile functional group. google.com This combination of features imparts a high degree of reactivity, making it a valuable precursor in the synthesis of a wide array of more complex molecules. google.com Its utility spans various applications, from the creation of pharmaceuticals to the development of industrial chemicals. The strategic modification of its functional groups through various chemical reactions is central to its role in organic synthesis.

Computational and Theoretical Studies on 1 Cyclohexenylacetonitrile

Mechanistic Elucidation through Computational Chemistry

Computational chemistry serves as a virtual laboratory to map out the intricate details of chemical reactions. By calculating the energies of molecules and the transition states that connect them, chemists can gain a deep understanding of reaction pathways.

Theoretical Calculations of Reaction Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. While specific DFT studies on the reaction pathways of 1-cyclohexenylacetonitrile are not extensively documented in publicly available literature, the methodologies applied to similar α,β-unsaturated nitriles and cyclic compounds offer a clear blueprint for how such investigations would proceed.

For instance, in reactions such as hydrogenation or hydrocyanation, DFT calculations can be employed to determine the most energetically favorable route. This involves identifying all possible intermediates and transition states and calculating their relative energies. A study on the cycloisomerization of a 15-membered triazatriacetylenic macrocycle, for example, utilized M062X/6-31+G(d,p) and M062X/LANL2DZ calculations to show that the reaction mechanism is dependent on the presence or absence of a transition metal catalyst. nih.gov In the absence of a catalyst, the reaction proceeds through a series of high-energy concerted steps, whereas a palladium catalyst facilitates a lower-energy pathway. nih.gov A similar approach could be applied to understand the various potential reaction pathways of this compound, such as its dimerization, polymerization, or addition reactions.

A hypothetical reaction pathway calculation for the hydrogenation of this compound might involve comparing a direct 1,4-conjugate addition of hydrogen across the double bond with a stepwise mechanism involving initial coordination to a metal catalyst followed by migratory insertion. The calculated energy profile would reveal the activation barriers for each step, thus identifying the rate-determining step and the most likely reaction mechanism.

Modeling of Transition States and Intermediates

The fleeting existence of transition states and reactive intermediates makes their experimental characterization challenging. Computational modeling provides a means to visualize and analyze these transient species. For this compound, this is crucial for understanding its reactivity in various chemical transformations.

In a study on the cycloreversion of thietane (B1214591) radical cations, the UB3LYP/6-31G* level of theory was used to analyze the stepwise mechanism, identifying key intermediates and transition states. researchgate.net This level of theory could similarly be applied to model the transition states in reactions of this compound. For example, in a Michael addition reaction, computational modeling could elucidate the structure of the transition state, showing the approach of the nucleophile to the β-carbon of the cyclohexene (B86901) ring and the simultaneous rehybridization of the atoms involved.

Furthermore, studies on the biological reduction of nitriles have utilized computational methods to model intermediates. In the enzyme QueF, which catalyzes the reduction of a nitrile group, a covalent thioimide intermediate was proposed and subsequently supported by crystal structures and computational analysis. nih.gov This highlights how modeling can provide structural evidence for proposed reaction intermediates in the reactions of nitrile-containing compounds like this compound.

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict how a molecule will react and what products it will form. This predictive power is essential for the rational design of new synthetic methods.

The selectivity of a reaction, such as the chemoselectivity between the reduction of the double bond and the nitrile group in this compound, can also be predicted computationally. By calculating the activation barriers for both reaction pathways with a given catalyst, one can predict which functional group will react preferentially. For example, in the catalytic hydrogenation of nitriles, DFT calculations have shown that the structure of atomically dispersed Pd catalysts can govern the reaction pathway and thus the product selectivity between primary and secondary amines. nih.gov

Below is an illustrative table of how computational data could be presented to predict reactivity parameters for this compound, based on methodologies applied to other organic molecules.

| Computational Method | Property Calculated | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| DFT (B3LYP/6-31G) | LUMO Energy | Low | Susceptible to nucleophilic attack |

| DFT (B3LYP/6-31G) | NBO Charge on β-carbon | Positive | Favorable site for Michael addition |

| DFT (B3LYP/6-31G*) | NBO Charge on Nitrile Carbon | Positive | Susceptible to nucleophilic attack |

| TD-DFT | Electronic Transition Energy | High | Photochemically stable under certain conditions |

Design and Optimization of Catalytic Systems

Computational chemistry has become an indispensable tool in the design and optimization of catalysts, allowing for the rapid screening of potential candidates and providing a deep understanding of their function.

Computational Screening of Catalysts

The search for new and improved catalysts can be accelerated through computational screening. This involves building a virtual library of potential catalysts and using computational methods to predict their activity and selectivity for a specific reaction. For the synthesis or transformation of this compound, this approach could identify promising catalyst candidates without the need for extensive experimental work.

A study on nitrile hydrogenation demonstrated the use of computational screening to understand the effect of different metal catalysts. It was shown that palladium on carbon (Pd/C) selectively produces tertiary amines from aliphatic nitriles, while rhodium on carbon (Rh/C) leads to secondary amines. acs.org Computational models could rationalize these differences by examining the binding energies of intermediates and the activation barriers of competing pathways on each catalyst surface.

The table below illustrates the type of data that could be generated from a computational screening of catalysts for the hydrogenation of this compound.

| Catalyst Candidate | Calculated Activation Energy (kcal/mol) for C=C Reduction | Calculated Activation Energy (kcal/mol) for C≡N Reduction | Predicted Selectivity |

| Catalyst A (e.g., Pd-based) | 15 | 25 | High for C=C reduction |

| Catalyst B (e.g., Ni-based) | 20 | 18 | High for C≡N reduction |

| Catalyst C (e.g., Rh-based) | 18 | 20 | Moderate for C=C reduction |

Understanding Catalyst-Substrate Interactions

A detailed understanding of how a catalyst interacts with a substrate is key to optimizing its performance. Computational methods can provide atomic-level insights into these interactions. For this compound, this would involve modeling its adsorption on a catalyst surface or its coordination to a homogeneous catalyst.

In the context of nitrile hydrogenation, DFT calculations have been used to elucidate the interaction between nitriles and bimetallic catalysts. For palladium-platinum random alloy nanoparticles, calculations showed that the heteroatomic Pdδ+-Ptδ− sites accelerate the activation of the cyano group through strong back-donation from the electron-enriched platinum to the carbon atom of the nitrile. rsc.org This type of detailed analysis of catalyst-substrate interactions could guide the design of more efficient catalysts for the selective transformation of this compound.

Furthermore, studies on asymmetric hydrogenation of α,β-unsaturated nitriles have highlighted the importance of catalyst-substrate interactions in determining enantioselectivity. nih.gov Computational modeling of the transition states formed between the substrate and a chiral catalyst can explain the origin of stereocontrol and aid in the design of catalysts that produce a single enantiomer of the product.

Analytical Methodologies for Research and Characterization of 1 Cyclohexenylacetonitrile and Its Derivatives

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Cyclohexenylacetonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer unambiguous structural confirmation and insights into molecular behavior under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's atomic framework.

In the ¹H NMR spectrum, the hydrogen atoms (protons) in different chemical environments produce distinct signals. The vinylic proton on the double bond (C=CH) typically appears in the downfield region. The allylic protons on the methylene (B1212753) group adjacent to the double bond (-C=C-CH₂-) and the protons of the nitrile group (-CH₂CN) also show characteristic chemical shifts. The remaining methylene protons on the cyclohexene (B86901) ring produce signals in the upfield region.

The ¹³C NMR spectrum reveals the number of unique carbon environments. nih.gov Key signals include those for the nitrile carbon (-C≡N), the two carbons of the C=C double bond, the allylic methylene carbon (-CH₂CN), and the four other sp³ hybridized carbons of the cyclohexene ring. oregonstate.edudocbrown.info The specific chemical shifts are sensitive to the electronic environment of each carbon atom. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Toggle NMR Data

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | =CH (vinylic) | ~5.8 - 6.0 | Signal for the proton on the double bond. |

| -CH₂CN (allylic) | ~3.1 - 3.3 | Signal for the protons adjacent to the nitrile and the double bond. | |

| -C=C-CH₂- (allylic) | ~2.0 - 2.2 | Signals for the four protons on the two carbons adjacent to the double bond within the ring. | |

| -CH₂-CH₂- | ~1.5 - 1.7 | Signals for the four protons on the remaining two carbons of the ring. | |

| ¹³C NMR | -C≡N (nitrile) | ~117 - 120 | Quaternary carbon, typically a sharp, less intense signal. oregonstate.edu |

| -C= (quaternary) | ~130 - 135 | The substituted carbon of the double bond. | |

| =CH | ~125 - 130 | The unsubstituted carbon of the double bond. docbrown.info | |

| -CH₂CN | ~25 - 30 | The methylene carbon attached to the nitrile group. | |

| Ring -CH₂- groups | ~22 - 38 | Four distinct signals for the four methylene carbons in the ring. |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural evidence. The molecular weight of this compound is 121.18 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments.

The mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 121. A key fragmentation pathway for cyclohexene-containing compounds is the retro-Diels-Alder reaction, which would split the ring. msu.edu Other significant fragments could arise from the loss of the acetonitrile (B52724) side chain or other small neutral molecules. libretexts.orgwhitman.edu

Table 2: Expected Mass Spectrometry Fragmentation for this compound

Toggle MS Data

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 121 | [C₈H₁₁N]⁺• | - | Molecular Ion (M⁺•) |

| 93 | [C₇H₉]⁺ | •CN | Loss of cyanide radical. |

| 80 | [C₆H₈]⁺• | CH₃CN | Loss of acetonitrile via rearrangement. |

| 79 | [C₆H₇]⁺ | C₂H₄N | Loss of the side chain and a hydrogen. A common fragment in cyclohexene systems. |

| 67 | [C₅H₇]⁺ | C₃H₄N | Fragmentation of the cyclohexene ring. msu.edu |

| 54 | [C₄H₆]⁺• | C₄H₅N | Fragment corresponding to 1,3-butadiene (B125203) from retro-Diels-Alder reaction. msu.edu |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a powerful set of techniques for separating mixtures, making it essential for assessing the purity of this compound and for analyzing the enantiomeric composition of its chiral derivatives.

Gas Chromatography (GC) for Enantiomeric Purity

While this compound itself is achiral, many of its derivatives can be chiral. Gas chromatography (GC) is a premier method for determining the enantiomeric purity (or enantiomeric excess) of these volatile chiral derivatives. This is typically achieved using a chiral stationary phase (CSP). researchgate.net

The CSP is a chiral molecule that is coated onto the inside of the GC column. Cyclodextrin derivatives are commonly used as CSPs for this purpose. sigmaaldrich.comnih.govnih.gov The two enantiomers of a chiral analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation into two distinct peaks on the chromatogram. The ratio of the areas of these two peaks allows for the quantitative determination of the enantiomeric excess.

Table 3: Representative GC Conditions for Chiral Derivative Analysis

Toggle GC Parameters

| Parameter | Typical Setting |

|---|---|

| Column | Chiral Capillary Column (e.g., Astec® CHIRALDEX®, Supelco® DEX™) sigmaaldrich.com |

| Stationary Phase | Derivatized β- or γ-cyclodextrin gcms.cz |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 220 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. youtube.com A common synthesis involves the reaction of cyclohexanone (B45756) with cyanoacetic acid. google.com

By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, one can observe the gradual disappearance of the starting material spots and the appearance of the product spot. youtube.com Co-spotting with pure standards of the starting materials and the expected product on the same plate helps in identifying the spots. The reaction is considered complete when the starting material spot is no longer visible.

Table 4: Example of TLC for Monitoring Synthesis of this compound

Toggle TLC Data

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plate (e.g., Silica Gel 60 F₂₅₄) |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents, e.g., 70:30 Hexane:Ethyl Acetate (B1210297). The ratio is optimized to achieve good separation. researchgate.net |

| Visualization | UV light (if UV active) or chemical staining (e.g., potassium permanganate (B83412) or p-anisaldehyde stain). |

| Observation | Reactant (e.g., cyclohexanone) has a specific R_f value. Product (this compound) has a different R_f value. The reaction progress is monitored by the diminishing intensity of the reactant spot and increasing intensity of the product spot over time. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method used to determine the purity of this compound. sielc.com It separates the target compound from any impurities, such as unreacted starting materials, byproducts, or degradation products.

Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comsielc.com Compounds are separated based on their relative polarity. A UV detector is typically used for detection, as the double bond and nitrile group in this compound provide UV absorbance. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Method for Purity Analysis of this compound

Toggle HPLC Parameters

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Electrochemical Characterization in Reaction Monitoring and Mechanism Studies

Electrochemical methods, particularly cyclic voltammetry, offer powerful tools for monitoring the progress of chemical reactions and elucidating their underlying mechanisms. By tracking the appearance of products and disappearance of reactants in real-time, these techniques provide valuable kinetic and mechanistic insights. In the context of this compound and its derivatives, electrochemical approaches can be instrumental in understanding their synthesis and subsequent transformations.

Cyclic Voltammetry (Contextually Relevant)

Cyclic voltammetry (CV) is a versatile electroanalytical technique that provides information about the redox properties of a chemical species. gamry.com It involves applying a linearly varying potential to an electrode immersed in a solution and measuring the resulting current. gamry.com This method is highly effective for studying reaction mechanisms, especially for compounds undergoing electron transfer processes. mdpi.com While direct studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of analogous α,β-unsaturated nitriles, such as cinnamonitrile (B126248), provides a relevant framework for understanding its potential electrochemical characteristics.

The electrochemical reduction of α,β-unsaturated nitriles is a key reaction pathway that can be effectively studied using cyclic voltammetry. For instance, the study of cinnamonitrile in an acetonitrile solution revealed distinct reduction peaks, indicating a stepwise electron transfer process. pku.edu.cnresearchgate.net This behavior is characteristic of many organic molecules with multiple reducible functional groups.

A typical cyclic voltammogram for an α,β-unsaturated nitrile like cinnamonitrile shows two primary reduction peaks. pku.edu.cnresearchgate.net The first peak corresponds to the initial electron transfer to the molecule, forming a radical anion. The second, more negative potential peak, represents a subsequent electron transfer to form a dianion. The stability and subsequent reactions of these intermediates are highly dependent on the reaction conditions and the molecular structure.

Table 1: Electrochemical Reduction Data for Cinnamonitrile in Acetonitrile Solution

| Parameter | Value |

| First Reduction Peak (Epc1) | -1.46 V |

| Second Reduction Peak (Epc2) | -2.0 V |

| Reference: | pku.edu.cnresearchgate.net |

This interactive table provides a summary of the key electrochemical parameters observed during the cyclic voltammetry of cinnamonitrile, a compound structurally related to this compound.

The mechanistic implications drawn from such studies are significant. At the potential of the first reduction peak, the radical anion can undergo dimerization, leading to the formation of hydrodimers. pku.edu.cn If the potential is scanned to the second reduction peak, the formation of the dianion can lead to further reactions, such as protonation, resulting in saturated hydro products. pku.edu.cnresearchgate.net The precise nature of the products formed can be influenced by factors such as the presence of proton donors, the concentration of the substrate, and the electrode material.

By monitoring the changes in the cyclic voltammogram over the course of a reaction, such as the synthesis of a this compound derivative, one can infer the consumption of starting materials and the formation of intermediates and final products. For example, in the electrochemical synthesis of nitriles from primary alcohols and ammonia (B1221849), cyclic voltammetry can be used to track the oxidation of the alcohol and the subsequent formation of the nitrile. rsc.org Similarly, in reactions involving the functionalization of the nitrile group or the double bond, CV can provide real-time information on the progress of the reaction by observing the shift in peak potentials or the appearance of new redox features corresponding to the modified structure.

Furthermore, cyclic voltammetry is a valuable tool for investigating the mechanism of electrochemical reactions. By analyzing the scan rate dependence of the peak currents and potentials, it is possible to distinguish between different reaction mechanisms, such as the radical-radical (RR) coupling route and the electrochemical-electrochemical-chemical-chemical (EECC) process observed in the reduction of cinnamonitrile. pku.edu.cn This level of mechanistic detail is crucial for optimizing reaction conditions to favor the desired product.

Green Chemistry and Sustainable Synthesis of 1 Cyclohexenylacetonitrile and Its Analogues

Development of Eco-Friendly Synthetic Routes

Traditional methods for synthesizing 1-cyclohexenylacetonitrile often involve harsh reaction conditions and the generation of significant waste. Modern approaches focus on cleaner methodologies, including electrochemical synthesis and the use of highly selective catalysts, to mitigate environmental impact.

Electrochemical Methods for Reduced Waste Generation

Electrosynthesis is emerging as a powerful tool in green chemistry, offering a way to conduct chemical transformations using electricity as a clean reagent. This approach can significantly reduce the waste associated with conventional stoichiometric reagents. While specific research on the direct electrochemical synthesis of this compound is not yet widely published, related electrochemical methods for nitrile synthesis show great promise.

Another avenue is the electrocatalytic synthesis of nitriles directly from primary alcohols and ammonia (B1221849) using simple nickel catalysts in aqueous electrolytes. rsc.orgrsc.org These reactions proceed through a dehydrogenation-imination-dehydrogenation sequence, with in situ formed Ni²⁺/Ni³⁺ redox species acting as the active sites. rsc.orgrsc.org Such methods offer a cost-effective and sustainable pathway to various nitriles under mild conditions. rsc.orgrsc.org The principles demonstrated in these related electrosyntheses could potentially be adapted for the clean production of this compound and its analogues, for example, through the electro-oxidation of 1-cyclohexenylmethanamine or the reaction of 1-cyclohexenemethanol with ammonia.

Catalyst Selection for Enhanced Selectivity and Reduced Byproducts

The primary route to this compound is the Knoevenagel condensation of cyclohexanone (B45756) with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, followed by decarboxylation. The choice of catalyst in this process is critical for achieving high selectivity and minimizing the formation of byproducts.

Historically, homogeneous basic catalysts like piperidine (B6355638) and ammonium (B1175870) acetate (B1210297) have been used. nih.gov However, these can be difficult to separate from the reaction mixture, leading to product contamination and catalyst waste. A significant advancement has been the development of heterogeneous and recyclable catalysts, which align with the principles of green chemistry.

Modern catalysts for Knoevenagel condensations, which could be applied to this synthesis, include:

Modified Polymers: Nylon 6 fabrics, chemically modified through reduction, have been used as effective and recyclable heterogeneous base organocatalysts for Knoevenagel condensations, showing good stability over multiple cycles. acs.org

Nanomaterials: Mechanically interlocked nanotubes (MINTs) functionalized with basic moieties have demonstrated very high activity and can be recycled by simple filtration. nih.gov Calcium ferrite (B1171679) nanoparticles have also been employed as a cheap, efficient, and reusable catalyst. orientjchem.org

Ionic Liquids: Ionic liquid-supported proline has been used as a recyclable catalyst, offering the benefits of homogeneous catalysis with easier product separation. nih.gov

Metal-Organic Frameworks (MOFs): The presence of both Lewis acid and basic sites in bifunctional MOFs can significantly enhance reaction kinetics in Knoevenagel condensations. nih.govacs.org

Table 1: Comparison of Modern Catalysts for Knoevenagel-type Condensations

| Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|---|---|---|

| Modified Nylon 6 Fabric | Benzaldehyde, Methyl cyanoacetate | Cyclohexane | 80 | 2 h | 98 | Up to 10 times | acs.org |

| N-functionalised MINTs | Benzaldehyde, Malononitrile | Ethanol | Room Temp. | < 1 h | >99 | At least 5 times | nih.gov |

| Ionic Liquid-Supported Proline | Benzaldehyde, Malononitrile | - | 80 | 24 h | 92 | At least 4 times | nih.gov |

| Calcium Ferrite NPs | Benzaldehyde, Malononitrile | Methanol | Reflux | 30 min | 95 | - | orientjchem.org |

Energy-Efficient Processes

Reducing energy consumption is a cornerstone of sustainable chemical production. This can be achieved by optimizing reaction parameters and by designing novel, integrated reaction pathways.

Optimization of Reaction Conditions for Lower Energy Consumption

Significant energy savings can be realized by optimizing reaction conditions such as temperature, pressure, and reaction time. For the synthesis of this compound via Knoevenagel condensation, research has focused on developing catalysts that are highly active under milder conditions. Several studies have demonstrated that high yields can be achieved at room temperature, eliminating the need for heating and thus drastically lowering energy input. nih.govacs.orgrsc.org

For example, using DABCO-based ionic liquids in water allows for excellent yields (up to 100%) at room temperature in very short reaction times. rsc.org Similarly, certain amino-functionalized MOFs can catalyze the reaction efficiently at ambient temperatures. nih.gov The choice of solvent also plays a crucial role; using water as a solvent not only is environmentally friendly but can also facilitate the reaction under milder conditions. rsc.orgrsc.org

Table 2: Effect of Reaction Conditions on Energy Efficiency in Knoevenagel Condensations

| Catalyst System | Solvent | Temperature | Energy Input | Outcome | Reference |

|---|---|---|---|---|---|

| Traditional Methods | Organic Solvents | High Temperature | High | Standard synthesis | nih.gov |

| Amino-functionalized MOFs | Ethanol | Room Temperature | Low | High conversion in short time | nih.gov |

| [C4dabco][BF4] Ionic Liquid | Water | Room Temperature | Low | Excellent yields in short time | rsc.org |

Coupling Reactions for Energy Savings (e.g., AOR with H₂ production)

While the direct application of this concept to the synthesis of this compound has not been specifically reported, the principle has been demonstrated for the oxidation of other organic molecules, such as amines to nitriles. acs.org This approach simultaneously produces a value-added chemical (the nitrile) and a clean fuel (hydrogen) with lower energy input than conventional water electrolysis. This represents a frontier in green chemistry that could potentially be applied to develop highly energy-efficient routes for this compound and its analogues in the future.

Waste Minimization Strategies

Minimizing waste is a fundamental principle of green chemistry. For the synthesis of this compound, strategies focus on improving atom economy, using recyclable materials, and avoiding hazardous reagents and solvents.

Key strategies include:

Use of Recyclable Catalysts: As detailed in section 7.1.2, employing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a primary method for reducing solid waste. acs.orgnih.govnih.govresearchgate.net

Green Solvents: Replacing volatile and often toxic organic solvents with water is a significant step towards greener synthesis. rsc.orgrsc.orgnih.gov Water is non-toxic, non-flammable, and inexpensive. In some cases, reactions can even be performed under solvent-free conditions.

Cyanide-Free Routes: Traditional nitrile synthesis often involves highly toxic cyanide salts. Developing alternative, cyanide-free routes is a major goal. Biocatalytic methods using aldoxime dehydratases, for example, allow for the synthesis of nitriles from aldoximes under mild, aqueous conditions, completely avoiding the use of cyanide. mdpi.com Electrosynthesis from alcohols or amines and ammonia is another promising cyanide-free approach. rsc.orgrsc.org

Process Control: In the Knoevenagel-decarboxylation route from cyclohexanone and cyanoacetic acid, the evolution of CO₂ can be violent. Improved process control, for instance by the controlled addition of reagents, not only enhances safety but also prevents loss of material, thereby minimizing waste.

By integrating these strategies, the synthesis of this compound can be shifted towards a more sustainable and economically viable process, aligning with the global demand for greener chemical manufacturing.

Solvent Selection and Recycling in Synthesis

The choice of solvent is critical in the synthesis of this compound, influencing reaction equilibrium, safety, and environmental footprint. A common synthetic route involves a two-step process: the dehydration of cyclohexanone and cyanoacetic acid, followed by the decarboxylation of the resulting intermediate. google.com

In the initial dehydration step, n-hexane is often employed as the solvent. google.com Its primary role is to facilitate the azeotropic removal of water, which is a byproduct of the condensation reaction. By continuously removing water from the reaction mixture, the equilibrium is shifted towards the formation of the product, cyclohexenyl cyanoacetic acid, thereby increasing the conversion rate. google.com

For the subsequent decarboxylation step, acetic acid is used as the solvent. google.com While effective, the use of these solvents necessitates consideration of their environmental impact and potential for recycling. Green chemistry principles encourage the use of solvents that are less toxic, derived from renewable resources, and easily recyclable. While specific recycling protocols for the n-hexane and acetic acid used in this particular synthesis are not detailed in the provided research, standard industrial practices such as distillation could be employed to recover and reuse these solvents, reducing waste and operational costs. The selection of solvents in a laboratory setting is summarized in the table below.

| Reaction Step | Solvent | Function | Green Chemistry Consideration |

| Dehydration | n-Hexane | Azeotropic removal of water to drive reaction equilibrium. google.com | Use of a non-polar hydrocarbon solvent. Potential for recovery via distillation. |

| Decarboxylation | Acetic Acid | Provides the medium for the decarboxylation reaction. google.com | A common organic acid. Potential for recovery, though can be challenging depending on the process. |

The exploration of alternative, greener solvents is an ongoing area of chemical research. For instance, the use of natural deep eutectic solvents (NADESs) is being investigated as an environmentally friendly substitute for petroleum-based solvents in various chemical syntheses. rsc.org Similarly, studies on related compounds have explored solvent-free synthesis conditions, which completely eliminate the need for hazardous solvents. nankai.edu.cn

Prevention of Undesirable Side Reactions

A significant challenge in the synthesis of this compound is controlling the decarboxylation step, which can be vigorous and lead to side reactions. The traditional synthesis can result in a forceful release of carbon dioxide, creating a hazardous "punching material" phenomenon that compromises safety and lowers the product yield. google.com

The concentration of the catalyst also plays a crucial role. Experimental data indicates that increasing the loading of piperazine (B1678402) can have a direct and positive impact on the yield of this compound.

| Catalyst | Effect on Decarboxylation | Impact on Yield |

| Pyridine (B92270) | Can lead to rapid, uncontrolled CO2 release. | Lower yields due to side reactions and potential loss of material. |

| Piperazine | Moderates CO2 release, ensuring a stable reaction. google.com | Higher yields; increasing catalyst loading from 0.25% to 0.75% improved yield from 89% to 98%. |